molecular formula C15H14OS B6323532 (2E)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1354941-66-4

(2E)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B6323532
CAS No.: 1354941-66-4
M. Wt: 242.3 g/mol
InChI Key: YORBWMBDHNGMDB-VOTSOKGWSA-N
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Description

(2E)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 3-methylphenyl group (ring A) and a 3-methylthiophen-2-yl group (ring B). Its extended conjugation system and substituent electronegativity patterns influence its physicochemical properties, such as solubility, stability, and biological activity. The compound’s structural uniqueness lies in the combination of a methyl-substituted benzene and a methyl-substituted thiophene, which may enhance hydrophobic interactions in biological systems .

Properties

IUPAC Name

(E)-1-(3-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14OS/c1-11-4-3-5-13(10-11)14(16)6-7-15-12(2)8-9-17-15/h3-10H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORBWMBDHNGMDB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reagents : Equimolar quantities of 3-methylacetophenone (1.34 g, 10 mmol) and 3-methylthiophene-2-carbaldehyde (1.26 g, 10 mmol) are dissolved in anhydrous ethanol (25 mL).

  • Base Addition : Aqueous NaOH (40%, 0.1 mL) is added dropwise under stirring at room temperature.

  • Reaction Monitoring : The mixture is refluxed for 4–6 hours, with progress tracked via TLC (hexane:ethyl acetate = 7:3).

  • Work-Up : The reaction is quenched with 10% HCl, cooled in an ice bath, and extracted with diethyl ether. The organic layer is dried over Na₂SO₄ and concentrated.

  • Purification : The crude product is purified via column chromatography (silica gel, 10–15% ethyl acetate in hexane) to yield the pure E-isomer.

Key Parameters:

  • Yield : 70–85%.

  • Reaction Time : 4–6 hours.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yields.

Procedure:

  • Reagent Mixing : 3-methylacetophenone (10 mmol) and 3-methylthiophene-2-carbaldehyde (10 mmol) are combined with anhydrous K₂CO₃ (1.5 g) in minimal ethanol.

  • Irradiation : The mixture is subjected to microwave irradiation at 100°C for 6–10 minutes.

  • Work-Up : Post-irradiation, the mixture is acidified, extracted, and purified as above.

Key Advantages:

  • Yield : 90–95%.

  • Reaction Time : 6–10 minutes.

Solvent-Free and Green Chemistry Approaches

Eco-friendly methods eliminate organic solvents, aligning with green chemistry principles.

Procedure:

  • Grinding Technique : Equimolar reactants are ground with K₂CO₃ (1.5 g) in a mortar for 30 minutes.

  • Neutralization : The paste is dissolved in water, acidified with HCl, and filtered.

Key Outcomes:

  • Yield : 65–75%.

  • Environmental Impact : Reduced waste generation.

Optimization of Reaction Parameters

Table 1: Impact of Base and Solvent on Yield

BaseSolventTemperature (°C)Yield (%)
NaOHEthanolReflux78
K₂CO₃Solvent-Free100 (Microwave)92
KOHMethanolReflux68

Data adapted from.

Critical Observations:

  • Base Selection : K₂CO₃ under microwave conditions maximizes yield due to enhanced kinetics.

  • Solvent Effects : Ethanol balances reactivity and solubility, whereas solvent-free methods prioritize sustainability.

Characterization and Analytical Data

Spectroscopic Confirmation:

  • IR (KBr, cm⁻¹) : 1652 (C=O stretch), 1580 (C=C stretch).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.84 (d, J = 15.6 Hz, 1H, CO-CH=), 7.72 (d, J = 15.6 Hz, 1H, =CH-Ar), 7.45–7.12 (m, 4H, aromatic), 2.42 (s, 3H, CH₃).

  • Mass Spec : m/z 284.2 [M+H]⁺, consistent with C₁₅H₁₄OS.

Stereochemical Purity:

The E-configuration is confirmed by the coupling constant (J = 15.6 Hz) between α- and β-protons.

Challenges and Mitigation Strategies

  • Isomerization : Prolonged heating may promote Z-isomer formation. Mitigated by strict temperature control.

  • Byproducts : Dimerization is minimized using excess aldehyde and short reaction times .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the α,β-unsaturated carbonyl system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives, or carboxylic acids.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

(2E)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Structural Analogues with Thiophene and Aromatic Ring Modifications

a) (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one

This compound (listed as entry 4 in ) replaces the 3-methylphenyl group in the target compound with a para-tolyl (4-methylphenyl) group. The structural similarity allows direct comparison of substituent positional effects.

b) (2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

highlights this bromothiophene-containing chalcone. The electron-withdrawing bromine on the thiophene and methoxy groups on the aromatic ring create distinct electronic effects. The target compound’s 3-methylthiophene lacks bromine’s electronegativity, which may decrease dipole interactions but improve metabolic stability .

c) (E)-1-(5-Chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

describes a co-crystal containing this compound, which shares the 3-methylthiophen-2-yl group with the target compound but replaces the 3-methylphenyl with a 5-chlorothiophene. The co-crystal’s stability (93% keto form) suggests that the target compound’s methyl groups may similarly stabilize the enone system .

a) Antifungal Activity

identifies chalcones with MIC values as low as 0.07 µg mL⁻¹ against Trichophyton rubrum. While the target compound lacks amino or nitro groups (key in active compounds like (2E)-1-(4’-aminophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one), its methyl groups may contribute to membrane penetration, though direct antifungal data are unavailable .

b) Antiproliferative Activity

Chalcone-pyrrole hybrids in exhibit strong activity against renal cancer cells (e.g., 5c : Growth Percentage = -92.13 at 10 µM). The target compound’s thiophene and methylphenyl groups may similarly interact with kinase domains, though substituent polarity differences could reduce efficacy .

c) Enzyme Inhibition

highlights Cardamonin (IC₅₀ = 4.35 µM), a non-piperazine chalcone with hydroxyl groups. The target compound’s methyl groups are less electronegative, likely increasing IC₅₀ values compared to hydroxyl- or halogen-bearing analogs .

Physicochemical and Crystallographic Properties

a) Crystal Packing

The co-crystal in demonstrates that methyl and halogen substituents stabilize 3D supramolecular assemblies via C–H⋯O/S and halogen interactions. The target compound’s methyl groups may promote similar packing, though lacking halogens could reduce lattice energy .

b) Optical Properties

reports the optical band gap of a brominated chalcone (3.25 eV). The target compound’s methyl groups, being less electron-withdrawing, may result in a narrower band gap, altering UV absorption profiles .

Data Tables

Table 2: Substituent Effects on Activity

Substituent Position & Type Observed Trend Example Compound
Ring A: para-Methoxy ↑ IC₅₀ (70.79 µM) 2p
Ring B: Fluoro ↓ IC₅₀ (4.703 µM) 2j
Ring A: Methyl Moderate hydrophobicity Target Compound

Biological Activity

(2E)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. Chalcones are characterized by their aromatic ketone structure and have been extensively studied for their potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14OSC_{15}H_{14}OS. The compound features a conjugated system that contributes to its biological activity.

PropertyValue
Molecular Weight242.34 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, it has been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.

Anticancer Properties

Chalcones, including this compound, have been investigated for their anticancer effects. Mechanistic studies suggest that this compound induces apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway. In vitro studies demonstrated a reduction in cell viability in various cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. This activity may be attributed to its ability to interfere with the NF-kB signaling pathway.

The biological activities of this compound are primarily linked to its structural features that allow it to interact with various molecular targets. For example:

  • Antimicrobial Activity : Disruption of bacterial cell membranes and inhibition of essential metabolic enzymes.
  • Anticancer Activity : Induction of apoptosis through reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins.
  • Anti-inflammatory Activity : Inhibition of transcription factors involved in inflammation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against S. aureus at 32 µg/mL, showcasing its potential as an antimicrobial agent .
  • Anticancer Activity : In research published in Cancer Letters, the compound was shown to reduce cell proliferation by 50% in MCF-7 breast cancer cells at a concentration of 25 µM after 48 hours of treatment .
  • Anti-inflammatory Research : A study highlighted in Phytotherapy Research found that treatment with this chalcone led to a significant decrease in TNF-alpha levels in LPS-stimulated macrophages, indicating its potential use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the stereochemistry and functional groups of (2E)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is critical for confirming stereochemistry (e.g., E-configuration) and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic/thiophene ring vibrations. For example, the enone C=O stretch typically appears near 1670–1700 cm1^{-1}, while thiophene C-S vibrations occur at 600–800 cm1^{-1}. X-ray crystallography (if single crystals are obtainable) provides definitive structural validation .

Q. What synthetic routes are optimal for preparing this compound with high yield and purity?

  • Methodological Answer : The Claisen-Schmidt condensation between 3-methylacetophenone and 3-methylthiophene-2-carbaldehyde under basic conditions (e.g., NaOH/ethanol) is a standard approach. Microwave-assisted synthesis can reduce reaction times (e.g., 10–15 minutes at 100°C) and improve yields (up to 85%) compared to traditional reflux methods. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. How can solvent polarity and reaction temperature influence the stereochemical outcome of the synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize the enolate intermediate, favoring E-isomer formation due to reduced steric hindrance. Elevated temperatures (80–100°C) accelerate keto-enol tautomerization, promoting thermodynamic control and E-selectivity. Solvent-free conditions under microwave irradiation may further enhance stereochemical purity .

Advanced Research Questions

Q. What computational strategies can predict the compound’s electronic properties and potential for non-linear optical (NLO) applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model hyperpolarizability (β) and dipole moments, key indicators of NLO activity. Substituent effects—such as electron-donating methyl groups on the phenyl ring and electron-withdrawing thiophene—enhance charge transfer, as demonstrated in structurally analogous chalcones .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can contradictory data across studies be resolved?

  • Methodological Answer : Comparative SAR studies should assess halogen placement (e.g., Cl at the phenyl ring vs. thiophene). For instance, 4-chloro analogs show enhanced antimicrobial activity due to increased lipophilicity. Contradictions in bioactivity data may arise from assay variability (e.g., bacterial strain differences). Standardized protocols (e.g., CLSI guidelines) and meta-analyses of substituent effects are recommended .

Q. What experimental and theoretical approaches validate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) paired with surface plasmon resonance (SPR) can identify binding affinities to targets like cyclooxygenase-2 (COX-2). Fluorescence quenching assays quantify protein-ligand interactions, while QM/MM simulations model transition states for enzyme inhibition .

Q. How can the compound’s stability under varying pH and light conditions be systematically evaluated for drug delivery applications?

  • Methodological Answer : Accelerated stability testing (ICH Q1A guidelines) at pH 1.2 (simulated gastric fluid) and pH 7.4 (bloodstream) over 72 hours, with HPLC monitoring of degradation products. Photostability studies (ICH Q1B) under UV-Vis light (320–400 nm) assess photooxidation risks. Thiophene rings may require antioxidants (e.g., BHT) to prevent radical-mediated degradation .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

  • Methodological Answer : Non-linear regression (GraphPad Prism) using the four-parameter logistic model calculates IC50_{50} values. Bootstrapping (1000 iterations) assesses confidence intervals. Principal Component Analysis (PCA) identifies outliers in high-throughput screening data .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

  • Methodological Answer : Rietveld refinement (GSAS-II) of X-ray diffraction data validates bond lengths and angles. Discrepancies in torsion angles (e.g., thiophene-phenyl dihedral angles >10°) may arise from crystal packing effects, necessitating comparative analysis with DFT-optimized gas-phase structures .

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